8-(4-chlorophenoxy)-1-(4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(4-CHLOROPHENOXY)-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines chlorophenoxy and fluorophenyl groups with a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-CHLOROPHENOXY)-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the chlorophenoxy and fluorophenyl intermediates. These intermediates are then coupled with a purine derivative under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
8-(4-CHLOROPHENOXY)-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
8-(4-CHLOROPHENOXY)-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(4-CHLOROPHENOXY)-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-2-methylphenoxy)acetic acid
- 2-methyl-4-chlorophenoxybutyric acid
- (4-fluorophenyl) 2-(4-chlorophenoxy)-2-methylpropanoate
Uniqueness
8-(4-CHLOROPHENOXY)-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of chlorophenoxy and fluorophenyl groups with a purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16ClFN4O3 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
8-(4-chlorophenoxy)-1-[(4-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H16ClFN4O3/c1-24-16-17(23-19(24)29-15-9-5-13(21)6-10-15)25(2)20(28)26(18(16)27)11-12-3-7-14(22)8-4-12/h3-10H,11H2,1-2H3 |
InChI Key |
VSCYXOILSZUJAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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